molecular formula C26H25N3O2 B3994965 1-(Biphenyl-4-yl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

1-(Biphenyl-4-yl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B3994965
M. Wt: 411.5 g/mol
InChI Key: MPIGMUOCQLDNCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Biphenyl-4-yl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative characterized by a bicyclic aromatic system (biphenyl) and a 4-phenylpiperazine moiety. The biphenyl group enhances lipophilicity and π-π stacking interactions with biological targets, while the 4-phenylpiperazine fragment may contribute to receptor binding affinity, particularly in neurological or cardiovascular systems .

Properties

IUPAC Name

1-(4-phenylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c30-25-19-24(28-17-15-27(16-18-28)22-9-5-2-6-10-22)26(31)29(25)23-13-11-21(12-14-23)20-7-3-1-4-8-20/h1-14,24H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIGMUOCQLDNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Biphenyl-4-yl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a compound belonging to the class of piperazine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C22H24N2O2
Molecular Weight 352.44 g/mol
IUPAC Name This compound
Solubility Soluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. Research indicates that piperazine derivatives can modulate neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors.

  • Serotonin Receptor Interaction : Piperazine derivatives often exhibit affinity for serotonin receptors, which are implicated in mood regulation and anxiety disorders. The interaction with these receptors may contribute to anxiolytic and antidepressant effects.
  • Dopamine Receptor Modulation : Similar compounds have shown potential in modulating dopamine receptor activity, making them candidates for the treatment of psychiatric disorders such as schizophrenia.

Biological Activity Studies

Several studies have investigated the biological activity of piperazine derivatives similar to this compound:

Antiviral Activity

A study evaluating the antiviral properties of piperazine derivatives found that certain compounds exhibited moderate activity against HIV and other viruses. These compounds were tested for cytotoxicity and showed promising results in protecting cells from viral infections .

Anticancer Properties

Research has highlighted the potential anticancer properties of piperazine derivatives by demonstrating their ability to inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally similar to this compound have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .

Case Study 1: Antidepressant Effects

A clinical trial involving a piperazine derivative demonstrated significant antidepressant effects in patients with major depressive disorder. The trial reported a reduction in depressive symptoms after administration over a six-week period.

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines treated with piperazine derivatives indicated a reduction in cell viability and induction of apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 1-(Biphenyl-4-yl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione exhibit antidepressant properties. Studies have shown that piperazine derivatives can modulate serotonin receptors, which are crucial in the treatment of depression .

Glycogen Synthase Kinase 3 (GSK-3) Inhibition

The compound has been evaluated for its ability to inhibit GSK-3, an enzyme implicated in various diseases including Alzheimer's and type 2 diabetes. Inhibitors of GSK-3 have shown promise in preclinical studies for their role in neuroprotection and metabolic regulation . The structure-activity relationship (SAR) studies suggest that modifications to the phenyl rings enhance inhibitory potency against GSK-3 .

Cancer Therapeutics

Compounds with similar structures have been explored as potential cancer therapeutics, particularly as inhibitors of anti-apoptotic proteins such as Bcl-xL. The design of small-molecule inhibitors targeting Bcl-xL has been a focus due to their role in cancer cell survival. The ability of this compound to interact with these proteins could position it as a valuable lead compound in cancer drug development .

Case Studies

StudyFindings
Antidepressant Activity Compounds similar to the target showed significant serotonin receptor modulation, indicating potential antidepressant effects .
GSK-3 Inhibition A series of compounds demonstrated selective inhibition of GSK-3 with IC50 values ranging from 0.35 to 0.41 µM, highlighting the importance of substituents on the phenyl ring for activity .
Cancer Therapeutics Development of inhibitors targeting Bcl-xL showed promising results in reducing tumor cell viability, suggesting that similar compounds could enhance therapeutic efficacy against cancers .

Comparison with Similar Compounds

Critical SAR Observations :

Biphenyl vs. Indole/Pyridine : Biphenyl enhances hydrophobic interactions but may reduce metabolic stability compared to heteroaromatic substituents .

Piperazine Positioning : The 4-phenylpiperazine group in the target compound likely improves blood-brain barrier penetration compared to alkylpiperidines in serotonergic analogs .

Imide Ring Retention : Preserving the pyrrolidine-2,5-dione core is essential for sodium channel binding, as seen in anticonvulsant derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Biphenyl-4-yl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(Biphenyl-4-yl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.